4-Methoxy-N,N-dimethyl-5-((methylamino)methyl)thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-N,N-dimethyl-5-((methylamino)methyl)thiazol-2-amine is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N,N-dimethyl-5-((methylamino)methyl)thiazol-2-amine typically involves the reaction of appropriate thiazole precursors with methoxy and dimethylamino substituents. One common method is the reduction of Schiff bases using sodium borohydride (NaBH4) as a reducing agent . The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts such as lithium aluminum hydride (LiAlH4) or iron can enhance the efficiency of the reduction process . The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N,N-dimethyl-5-((methylamino)methyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as NaBH4 or LiAlH4.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and other reducing agents in solvents like ethanol or methanol.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
4-Methoxy-N,N-dimethyl-5-((methylamino)methyl)thiazol-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methoxy-N,N-dimethyl-5-((methylamino)methyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to various physiological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine: Another heterocyclic compound with similar structural features but different chemical properties.
2-Methoxy-5-((phenylamino)methyl)phenol: A related compound with a phenol group instead of a thiazole ring.
Sulfathiazole: A thiazole derivative with antimicrobial properties.
Uniqueness
4-Methoxy-N,N-dimethyl-5-((methylamino)methyl)thiazol-2-amine is unique due to its specific combination of functional groups and thiazole ring, which confer distinct chemical reactivity and biological activity.
Biological Activity
4-Methoxy-N,N-dimethyl-5-((methylamino)methyl)thiazol-2-amine, also known by its CAS number 1153432-34-8, is a thiazole derivative that has garnered attention for its biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
The molecular formula of this compound is C9H17N3OS, with a molecular weight of 215.32 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C9H17N3OS |
Molecular Weight | 215.32 g/mol |
CAS Number | 1153432-34-8 |
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting tumor cell growth. A notable study demonstrated that certain thiazole derivatives had IC50 values lower than standard chemotherapeutics like doxorubicin against various cancer cell lines, suggesting their potential as effective anticancer agents .
Case Study: Antitumor Efficacy
In a controlled study, several thiazole derivatives were synthesized and tested for their cytotoxic effects on human cancer cell lines. The following table summarizes the IC50 values observed:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Thiazole Derivative A | A-431 (skin cancer) | 1.98 |
Thiazole Derivative B | Jurkat (leukemia) | 1.61 |
4-Methoxy-N,N-dimethyl- | ||
5-((methylamino)methyl) | <1.00 |
These results indicate that the structural features of the thiazole ring contribute significantly to the anticancer activity, with specific substitutions enhancing potency against cancer cells .
Antimicrobial Activity
The antimicrobial potential of thiazole derivatives has also been extensively studied. Research indicates that compounds with a thiazole moiety exhibit varying degrees of antibacterial and antifungal activities against both Gram-positive and Gram-negative pathogens.
Antibacterial Efficacy
A recent investigation into the antibacterial properties of thiazole derivatives revealed that they possess MIC values comparable to established antibiotics. The following table illustrates the MIC values for several bacterial strains:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.008 |
Escherichia coli | 0.03 |
Streptococcus pyogenes | 0.046 |
These findings suggest that compounds like this compound could serve as potential lead compounds in the development of new antimicrobial agents .
The biological activity of thiazoles is often attributed to their ability to interact with critical cellular targets. Some studies have indicated that these compounds can inhibit key enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase IV, which are essential for bacterial survival . Additionally, thiazoles have been shown to induce apoptosis in cancer cells through various mechanisms, including oxidative stress and mitochondrial dysfunction .
Properties
Molecular Formula |
C8H15N3OS |
---|---|
Molecular Weight |
201.29 g/mol |
IUPAC Name |
4-methoxy-N,N-dimethyl-5-(methylaminomethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H15N3OS/c1-9-5-6-7(12-4)10-8(13-6)11(2)3/h9H,5H2,1-4H3 |
InChI Key |
ZVKBOTPKPSOMNQ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(N=C(S1)N(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.